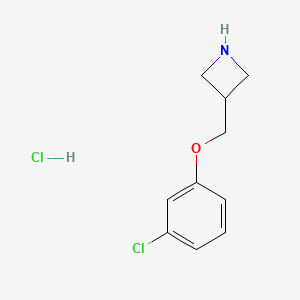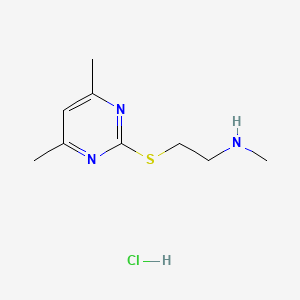
8-Hydroxyacyclovir
Vue d'ensemble
Description
8-Hydroxyacyclovir is a chemical compound with the molecular formula C8H11N5O4 . It is also known by other names such as 2-amino-8-hydroxy-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one .
Synthesis Analysis
The synthesis of 8-Hydroxyacyclovir has been discussed in several papers . One method involves the use of 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives . More detailed experimental procedures for the synthesis of 8-Hydroxyacyclovir can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 8-Hydroxyacyclovir consists of a purine derivative 1H-purin-6(9H)-one . The average mass of the molecule is 241.204 Da and the monoisotopic mass is 241.081100 Da .Chemical Reactions Analysis
The chemical reactions involving 8-Hydroxyacyclovir are complex and involve multiple steps . These reactions often pass through intermediates with short life-times, making their study challenging .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Hydroxyacyclovir can be found in various databases . It has a molecular formula of C8H11N5O4, an average mass of 241.204 Da, and a monoisotopic mass of 241.081100 Da .Applications De Recherche Scientifique
Antiviral Efficacy and Intraocular Penetration
8-Hydroxyacyclovir, a nucleoside analogue, has been recognized for its efficacy against herpes simplex virus types 1 and 2, as well as cytomegalovirus (CMV). Its low toxicity to uninfected cells makes it a potential candidate for treating deep herpetic infections, CMV retinitis, and acute retinal necrosis. Research on rabbits indicates its effective intraocular penetration when administered through various methods, including subconjunctival, intravenous, intravitreal, and topical routes (Schulman et al., 1986).
Intravitreal Toxicity and Treatment Potential
The low level of retinal toxicity and the efficacy of 8-Hydroxyacyclovir against CMV, as evidenced by various dosage tests in rabbits, suggest its potential utility in treating CMV retinitis (Pulido et al., 1985).
Susceptibility of Human Herpesvirus 8
Studies have explored the susceptibility of human herpesvirus 8 (HHV-8) to various antiherpesvirus agents, including 8-Hydroxyacyclovir. The findings contribute to understanding the broader antiviral application of 8-Hydroxyacyclovir and its relative effectiveness compared to other antiviral drugs (Neyts & De Clercq, 1997).
Improved Synthesis Methods
Research into the practical synthesis of 8-Hydroxyacyclovir highlights its chemical properties and the potential for high-purity production. This is significant for its practical application and availability in treating viral infections (Yokomatsu et al., 2005).
Pharmacokinetics and Systemic Circulation
The pharmacokinetics of 8-Hydroxyacyclovir and its metabolites in cerebrospinal fluid and systemic circulation were analyzed, particularly in subjects with varying renal function. This research is essential for understanding how the drug is processed in the body, impacting its therapeutic effectiveness (Smith et al., 2009).
Mécanisme D'action
While the exact mechanism of action of 8-Hydroxyacyclovir is not mentioned in the search results, it is likely to be similar to that of Acyclovir, a related compound. Acyclovir selectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) after intracellular uptake .
Propriétés
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-1,7-dihydropurine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O4/c9-7-11-5-4(6(15)12-7)10-8(16)13(5)3-17-2-1-14/h14H,1-3H2,(H,10,16)(H3,9,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSDSAPWOJZBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCN1C2=C(C(=O)NC(=N2)N)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001411 | |
| Record name | 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80685-23-0 | |
| Record name | 8-Hydroxyacyclovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYACYCLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO62LCM69T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



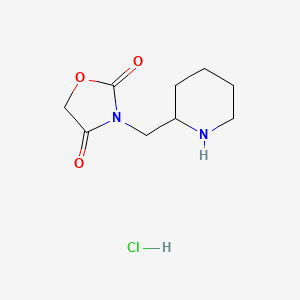

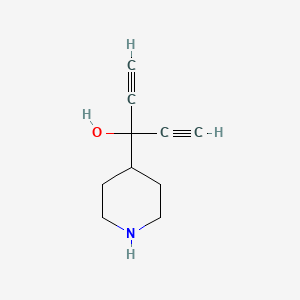

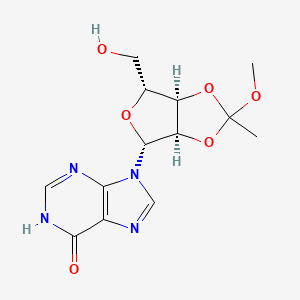
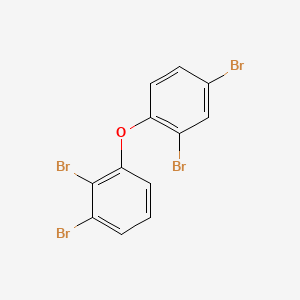


![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)
![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)

![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)
